molecular formula C22H21F3N4O3 B2915931 3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 440331-75-9

3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2915931
CAS No.: 440331-75-9
M. Wt: 446.43
InChI Key: OGEHANQLBNLLQH-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a 3-oxopropyl chain to a 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl moiety. Key structural attributes include:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom, substituted at the 4-position with a hydroxyl group and a 3-(trifluoromethyl)phenyl group.
  • Trifluoromethyl group: A strong electron-withdrawing substituent that enhances metabolic stability and influences binding interactions.
  • Benzo-triazinone core: A bicyclic heteroaromatic system that may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

3-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c23-22(24,25)16-5-3-4-15(14-16)21(32)9-12-28(13-10-21)19(30)8-11-29-20(31)17-6-1-2-7-18(17)26-27-29/h1-7,14,32H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEHANQLBNLLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one , often referred to as a derivative of benzo[d][1,2,3]triazin, exhibits significant biological activity that has garnered attention in pharmacological research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a trifluoromethyl group, a piperidine moiety, and a benzo[d][1,2,3]triazin core. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are crucial for drug development. The molecular formula is C20H22F3N3O2C_{20}H_{22}F_3N_3O_2 with a molecular weight of approximately 401.41 g/mol.

1. Enzyme Inhibition

The compound has shown promising enzyme inhibition properties. Specifically, it exhibits inhibitory activity against 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase , with an inhibition constant (Ki) of approximately 165 nM . This suggests potential applications in modulating steroid biosynthesis pathways which could be relevant in treating conditions like hormone-dependent cancers .

2. Antimicrobial Activity

Research has indicated that similar piperidinol derivatives possess significant antimicrobial properties. For instance, compounds structurally related to the target compound have been evaluated for their anti-tuberculosis activity, demonstrating minimum inhibitory concentrations (MICs) as low as 1.5 µg/mL . These findings highlight the potential of this class of compounds in developing new anti-infective agents .

3. Anticancer Potential

The triazin core is associated with various anticancer activities. Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, one study noted that derivatives showed IC50 values in the low micromolar range against several cancer types .

Case Studies

Several studies have explored the biological activities of compounds related to the target structure:

  • Study on Anti-Tuberculosis Activity : A study synthesized a library of piperidinol analogs where one compound demonstrated significant anti-tuberculosis activity with an MIC of 1.5 µg/mL . The presence of specific functional groups was crucial for maintaining biological activity .
  • Anticancer Evaluation : In vitro studies have shown that triazin derivatives can inhibit cancer cell growth effectively. One compound demonstrated an IC50 value of 7.4 µM against a breast cancer cell line, indicating its potential as an anticancer agent .

Data Table: Biological Activities Summary

Activity TypeTarget/MechanismObserved EffectReference
Enzyme Inhibition3-beta-hydroxysteroid-Delta(8),Delta(7)-isomeraseKi = 165 nM
AntimicrobialAnti-tuberculosisMIC = 1.5 µg/mL
AnticancerVarious cancer cell linesIC50 = 7.4 µM

Comparison with Similar Compounds

Research Findings and Trends

  • Piperazine/Piperidine Scaffolds : Piperazine is prevalent in CNS drugs (e.g., antipsychotics), while piperidine is common in analgesics and kinase inhibitors. The target compound’s piperidine moiety may reflect a design choice to balance selectivity and pharmacokinetics .
  • Fluorinated vs. Chlorinated Analogs : CF₃-substituted compounds often exhibit superior binding affinity and metabolic stability compared to chloro analogs, as seen in FDA-approved drugs like Celecoxib .
  • Heterocyclic Cores: Benzo-triazinones are less studied than pyrido-triazinones (), suggesting the target compound could offer novel interaction profiles .

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